Brushite

Description

Historical Trajectories and Foundational Studies of Calcium Phosphate (B84403) Systems in Biological Contexts

The scientific journey into calcium phosphates began in the 18th century. In 1769, Johan Gottlieb Gahn discovered the presence of calcium phosphate in bones, a finding that was formally published by Carl Wilhelm Scheele in 1771. nih.govnih.gov This foundational discovery established the fundamental link between calcium phosphate chemistry and vertebrate biology. elsevier.es Towards the end of the 18th century, French chemists Antoine François, comte de Fourcroy, and Nicolas Louis Vauquelin expanded this understanding by identifying the existence of acidic calcium phosphates, a category that includes dicalcium phosphate dihydrate (DCPD) and dicalcium phosphate anhydrous (DCPA, or monetite). nih.govnih.gov

The 19th century saw the establishment of the general principles of bone and teeth formation, a process now known as biomineralization. nih.gov By 1940, a fundamental study on the equilibrium within the CaO–P₂O₅–H₂O system was published, providing a thermodynamic basis for understanding the formation of various calcium phosphate phases. nih.gov Early biomedical research in the 20th century began to explore the practical application of these compounds. A notable study in 1920 by Albee and Morrison used "triple calcium phosphate" to stimulate bone growth in fractures. nih.gov These early investigations paved the way for the contemporary understanding of DCPD as a key intermediate in both pathological and physiological mineralization processes, where it can act as a precursor to apatite formation. whiterose.ac.uknih.gov

Table 1: Foundational Discoveries in Calcium Phosphate Research

| Year | Researcher(s) | Contribution |

|---|---|---|

| 1769 | Johan Gottlieb Gahn | Discovered the existence of calcium phosphate in bones. nih.govnih.gov |

| 1771 | Carl Wilhelm Scheele | First to publish the finding that bone ash is a source of phosphorus from calcium phosphate. nih.govnih.gov |

| Late 1700s | A.F. de Fourcroy & N.L. Vauquelin | Discovered acidic calcium phosphates, including the precursors to modern DCPD. nih.govnih.gov |

| 1814 | Various | General principles of biomineralization (bone and teeth formation) were established. nih.gov |

| 1920 | Albee and Morrison | Reported the first scientific study on using calcium phosphate to stimulate bone repair. nih.gov |

| 1940 | Unknown | A foundational study on the equilibrium in the CaO–P₂O₅–H₂O system was published. nih.gov |

Current Research Significance of Calcium Hydrogen Phosphate Dihydrate in Advanced Materials Science and Biomedicine

In contemporary research, DCPD is highly valued for its distinct properties that make it suitable for a range of advanced applications. It is a white, crystalline powder, slightly soluble in water, and is known to be metastable under physiological conditions (pH ~7.4), often converting to more stable phases like octacalcium phosphate (OCP) or hydroxyapatite (B223615) (HAp). ontosight.aiwhiterose.ac.uknih.gov This controlled biodegradability is a key advantage in biomedical applications. nih.gov

In Biomedicine , the most prominent application of DCPD is in self-setting bone cements, often referred to as brushite cements. whiterose.ac.uknih.gov These cements are attractive for bone repair because they are osteoconductive, bioactive, and can be molded intraoperatively to fill irregular bone defects. nih.govmdpi.com Unlike apatite-forming cements, DCPD cements exhibit superior biodegradability and resorption rates, which can be better matched to the rate of new bone formation. nih.govnih.gov Research has shown that new bone formation occurs without inflammation at sites implanted with DCPD. whiterose.ac.uk Furthermore, DCPD is investigated as a precursor material for fabricating OCP blocks, which are noted for excellent osteoconductive properties. mdpi.com It is also a component in scaffolds for tissue engineering, where its presence can enhance cell proliferation. whiterose.ac.uknih.gov

In Advanced Materials Science , DCPD serves as a versatile precursor for the synthesis of other functional calcium phosphates. ontosight.aimdpi.com Various synthesis methods, including wet chemical precipitation and microwave-assisted techniques, are used to produce nano-scale calcium phosphate materials with controlled morphologies for specific applications. nih.govrsc.org Beyond biomedical uses, DCPD is incorporated into composite materials. For instance, introducing multiscaled DCPD nanosheets and microsheets onto the surface of carbon fibers has been shown to significantly improve the mechanical and biofriction properties of the resulting composites, making them potential candidates for orthopedic implants. researchgate.net

Table 2: Selected Research Findings on DCPD in Biomedical Applications

| Application Area | Key Research Finding |

|---|---|

| Bone Cements | DCPD cements are injectable, moldable, and exhibit superior biodegradability compared to apatite cements due to the higher solubility of this compound. nih.govmdpi.com |

| Bone Regeneration | The addition of DCPD to sheep cranial defect sites resulted in new bone formation without signs of inflammation. whiterose.ac.uk |

| Tissue Engineering | Scaffolds loaded with 20-40% (wt) DCPD mineral demonstrated enhanced osteoblast cell proliferation compared to mineral-free scaffolds. whiterose.ac.uknih.gov |

| Material Composites | Incorporating absorbable fibers into DCPD-based cement increased its work of fracture (toughness) by two orders of magnitude. nih.gov |

| Precursor for HAp | All DCPD peaks in an experimental scaffold disappeared by 4 weeks, indicating complete conversion to carbonate hydroxyapatite (CHA), similar to biological apatite. researchgate.net |

Paradigmatic Shifts and Future Directions in Calcium Hydrogen Phosphate Dihydrate Research

The focus of DCPD research is undergoing a significant shift from its use as a passive, bulk material for filling bone voids to its development as an active, functional component in advanced therapeutic systems. The future of DCPD research lies in precisely controlling its properties at the molecular and microstructural levels to create "smart" biomaterials for targeted applications.

A major future direction is the development of DCPD-based materials with highly tunable degradation rates. The resorption rate of a bone graft should ideally match the regeneration rate of the host tissue. whiterose.ac.uk Rapid resorption can sometimes lead to suboptimal bone healing, creating a need for formulations with more controlled dissolution kinetics. nih.govnih.gov This is being addressed by creating biphasic cements, for example by combining monocalcium phosphate monohydrate (MCPM) with β-tricalcium phosphate (β-TCP) or hydroxyapatite (HA), to modulate the degradation profile. nih.gov

Another emerging paradigm is the use of ion-doped DCPD. By substituting calcium ions with therapeutic ions (e.g., cobalt, strontium), researchers can impart additional functionalities to the material, such as enhanced bioactivity or antimicrobial properties, without compromising its fundamental structure. researchgate.netvub.be This opens up possibilities for creating materials tailored for specific clinical challenges.

Furthermore, advanced manufacturing techniques are being explored to fabricate complex, patient-specific implants. The inherent self-setting nature of DCPD cements makes them suitable for 3D printing and injectable systems for minimally invasive surgery. nih.govmdpi.com Future research will likely focus on optimizing DCPD "inks" and pastes for these technologies to create scaffolds with controlled porosity and architecture that can actively guide tissue regeneration. The development of new crystalline phases, such as the recently identified dicalcium phosphate monohydrate (DCPM), which forms from amorphous precursors, also provides new avenues for creating novel biomaterials with unique properties. springernature.com

Table 3: Future Research Directions for Calcium Hydrogen Phosphate Dihydrate

| Research Area | Objective and Approach |

|---|---|

| Controlled Resorption | Developing biphasic or composite materials (e.g., with β-TCP or bioactive glasses) to precisely tailor the degradation rate of DCPD to match bone formation. nih.govnih.gov |

| Therapeutic Ion Doping | Incorporating ions like cobalt or strontium into the DCPD crystal lattice to add functionalities such as improved bioactivity or antimicrobial properties. vub.be |

| Advanced Manufacturing | Optimizing DCPD-based pastes and slurries for use in 3D printing and injectable systems to create patient-specific implants and scaffolds. mdpi.com |

| Nanostructured Materials | Synthesizing nano-scale DCPD to enhance surface area, bioactivity, and potential for drug delivery applications. nih.govrsc.org |

| Novel Phase Exploration | Investigating newly discovered phases like dicalcium phosphate monohydrate (DCPM) for potential innovations in biomaterials. springernature.com |

Structure

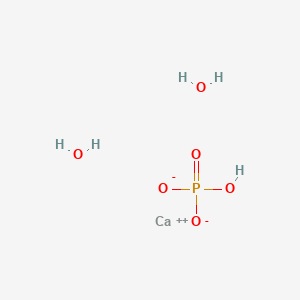

2D Structure

Properties

IUPAC Name |

calcium;hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAHAAMILDNBPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872536 | |

| Record name | Calcium monohydrogen phosphate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-77-7, 14567-92-1 | |

| Record name | Calcium phosphate dihydrate, dibasic [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brushite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014567921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphate dihydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium monohydrogen phosphate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBASIC CALCIUM PHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7TSZ97GEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Synthesis and Functionalization of Calcium Hydrogen Phosphate Dihydrate

Controlled Precipitation and Crystallization Techniques

Controlled precipitation is a cornerstone for the synthesis of calcium hydrogen phosphate (B84403) dihydrate with desired characteristics such as high purity, specific crystal morphology, and narrow particle size distribution. This is achieved by meticulously managing the chemical and physical parameters of the crystallization process.

Precision Control of Supersaturation and Ionic Ratios in Aqueous Systems

The level of supersaturation in the reaction medium is a primary determinant of the nucleation and growth kinetics of calcium hydrogen phosphate dihydrate crystals. By precisely controlling supersaturation, it is possible to govern the crystal size, morphology, and phase purity. researchgate.netacs.orgacs.org

Homogeneous and seed-assisted precipitation methods are employed under controlled supersaturation regimes. acs.org In a typical homogeneous precipitation, acidified solutions of a calcium salt (e.g., calcium chloride) and a phosphate source (e.g., sodium dihydrogen phosphate) are mixed. acs.org Supersaturation is then induced by the slow and controlled addition of a base, such as sodium hydroxide (B78521), to raise the pH. acs.org The Ca/P molar ratio in the initial solution is a critical parameter, with a stoichiometric ratio of 1.0 being ideal for the formation of dicalcium phosphate dihydrate. acs.orgacs.org

Seed-assisted precipitation involves the introduction of pre-existing brushite crystals into a metastable solution. acs.org This technique can lead to slower precipitation rates due to reduced supersaturation but often results in well-crystalline, plate-like crystals. acs.org

Key Parameters in Supersaturation-Controlled Synthesis acs.orgacs.org

| Parameter | Typical Values/Ranges | Effect on Synthesis |

| Calcium Chloride (CaCl₂) Concentration | 2–150 mmol/L | Influences the initial supersaturation level. |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) Concentration | 2–90 mmol/L | Affects the initial supersaturation and Ca/P ratio. |

| Ca/P Molar Ratio | 1.0 (stoichiometric for DCPD) | A key factor in determining the final calcium phosphate phase. |

| pH of Initial Solution | ~2.0 | Keeps reactants in solution before inducing precipitation. |

| Base for pH Adjustment | 100 mmol/L Sodium Hydroxide (NaOH) | Slow addition controls the rate of supersaturation increase. |

| Precipitation pH | 5.0 - 5.4 | Critical for initiating and sustaining DCPD precipitation. |

| Seeding (in seed-assisted method) | 10 g/L of seed material | Promotes growth on existing crystals, influencing crystal size and morphology. |

Impact of Reaction Kinetics and Thermodynamic Conditions on Phase Purity

The formation of pure calcium hydrogen phosphate dihydrate is a delicate interplay between reaction kinetics and thermodynamics. While this compound is the kinetically favored phase under certain acidic conditions, other calcium phosphate phases can co-precipitate or form as precursors, impacting the purity of the final product. nih.govresearchgate.net

The pH of the reaction medium is arguably the most critical factor influencing the phase composition of the precipitate. The formation of dicalcium phosphate dihydrate is favored in acidic to weakly acidic conditions, typically in the pH range of 3.0 to 6.0. acs.orggoogle.com

The use of pH-stat systems allows for the maintenance of a constant pH during crystallization, which is crucial for controlling the supersaturation and ensuring the formation of a single, pure phase. nih.gov Buffering systems, such as acetate (B1210297) buffers, are also utilized to stabilize the pH during the synthesis process. mdpi.com A drop in pH can occur during the precipitation of this compound, and without proper control, this can lead to the formation of other calcium phosphate phases or affect the crystal growth process. google.com For instance, in some systems, hydroxyapatite (B223615) may initially precipitate and then transform into this compound as the pH decreases. up.pt

pH Influence on Calcium Phosphate Phases nih.govsemanticscholar.org

| pH Range | Predominant Calcium Phosphate Phase(s) |

| < 4 | Solutions are generally undersaturated. |

| ~4 | Co-precipitation of dicalcium phosphate dihydrate (DCPD) and hydroxyapatite (HA) can occur. |

| > 4 | Dicalcium phosphate dihydrate (DCPD) is a stable phase, but other phases may co-precipitate. |

| 6.2 - 6.8 | Octacalcium phosphate (OCP) can be the product of DCPD hydrolysis. nih.gov |

| > 6.8 | Formation of more thermodynamically stable apatitic compounds is favored. nih.gov |

Temperature plays a significant role in both the synthesis and the stability of calcium hydrogen phosphate dihydrate. The precipitation of the dihydrate form is typically carried out at temperatures ranging from room temperature (around 25 °C) up to 65 °C. google.com Within this range, temperature variations can influence the crystal habit and size. google.com

Heating calcium hydrogen phosphate dihydrate can lead to its dehydration, forming anhydrous dicalcium phosphate (monetite). rsc.org This dehydration process can occur in multiple steps and is influenced by the heating rate and the partial pressure of water vapor. rsc.org The conversion of the dihydrate to the anhydrous form can also be achieved by heating in an aqueous medium, which is an unexpected phenomenon as crystals would typically become more hydrated under such conditions. google.com

The choice of precursor solutions significantly impacts the characteristics of the resulting calcium hydrogen phosphate dihydrate. Common precursors include calcium salts like calcium chloride, calcium nitrate, and calcium acetate, and phosphate sources such as diammonium phosphate, monoammonium phosphate, and phosphoric acid. google.comnih.gov

The purity of the raw materials is crucial, as impurities can be incorporated into the crystal lattice or affect the crystallization process. google.com The concentration of the precursor solutions directly influences the initial supersaturation and, consequently, the nucleation and growth rates. up.pt For example, higher initial concentrations of reactants can lead to the formation of larger crystals. up.pt

Mechanochemical Synthesis Pathways for Calcium Phosphate Phases

Mechanochemical synthesis offers an alternative, solvent-free or low-solvent route for the production of calcium phosphate phases. This high-energy milling process can induce chemical reactions and phase transformations in the solid state.

Biphasic calcium phosphates, consisting of hydroxyapatite and β-tricalcium phosphate, have been prepared using mechanochemical synthesis starting from calcium hydrogen phosphate dihydrate and calcium carbonate. researchgate.net The mixture of starting materials is subjected to high-energy milling in a planetary mill for several hours. researchgate.net While this method is often used to produce other calcium phosphate phases, the principles can be adapted for the synthesis and functionalization of calcium hydrogen phosphate dihydrate itself. Research has shown that dry mechanosynthesis is often preferable to wet milling for preparing calcium phosphates of biological interest, as wet conditions can slow down the reaction rate and introduce contamination from the milling media. researchgate.net

Surface Modification and Organic Integration Strategies

The inherent biocompatibility of calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), also known as this compound, makes it a valuable material in biomedical applications. However, to enhance its performance and tailor its properties for specific uses, advanced methodologies for its synthesis and functionalization are crucial. Surface modification and the integration of organic molecules are key strategies to improve its mechanical strength, control its degradation rate, and direct its biological interactions.

Functionalization with Biocompatible Monomers and Polymers (e.g., Triethylene Glycol Dimethacrylate)

A significant area of research focuses on the functionalization of calcium hydrogen phosphate dihydrate particles with biocompatible monomers and polymers to improve their integration into resin-based composites, particularly for dental applications. nih.govnih.gov This approach aims to enhance the mechanical properties of the resulting material by creating a stronger interface between the inorganic filler and the organic matrix. nih.gov

One of the most studied monomers for this purpose is triethylene glycol dimethacrylate (TEGDMA). nih.govnih.govmdpi.com The functionalization process involves the interaction between the TEGDMA molecules and the surface of the calcium hydrogen phosphate dihydrate particles. It is proposed that ion-dipole bonds are established between the oxygen atoms of the triethylene glycol groups in TEGDMA and the calcium ions on the surface of the this compound particles. nih.govmdpi.com This chemical interaction allows for better stress transfer from the polymer matrix to the filler particles, leading to improved mechanical strength. nih.gov

Research has demonstrated that incorporating TEGDMA-functionalized dicalcium phosphate dihydrate (DCPD) particles into resin-based composites can lead to a significant increase in strength compared to composites containing non-functionalized particles. nih.gov For instance, one study reported a 32% increase in strength with the use of functionalized DCPD. nih.gov Importantly, this functionalization does not appear to negatively impact other critical properties. The degree of conversion of the resin and the optical properties, such as total transmittance and color change, have been shown to be unaffected by the addition of either functionalized or non-functionalized DCPD particles. nih.gov

Furthermore, the functionalization of DCPD with TEGDMA does not impair the desirable ion-releasing capability of the material. nih.govnih.gov Composites containing TEGDMA-functionalized particles have been shown to release calcium and phosphate ions, which is a crucial feature for applications such as dental remineralization. nih.govnih.gov The release of these ions can help to buffer acidic conditions and contribute to the prevention of secondary caries. nih.govpreprints.org

| Composite Formulation | Filler Content | Biaxial Flexural Strength (MPa) - 24h | Biaxial Flexural Strength (MPa) - 28 days | Calcium Release (ppm) - 7 days |

|---|---|---|---|---|

| Control (Barium Glass only) | 60 vol% | 135.3 ± 10.1 | 128.9 ± 12.3 | Not Reported |

| 10% Non-functionalized DCPD | 60 vol% total filler | 102.5 ± 11.4 | 95.7 ± 9.8 | 5.8 ± 0.7 |

| 10% Functionalized DCPD (14% TEGDMA) | 60 vol% total filler | 125.1 ± 13.2 | 122.4 ± 11.5 | 5.5 ± 0.6 |

| 20% Non-functionalized DCPD | 60 vol% total filler | 89.4 ± 8.7 | 81.2 ± 7.9 | Not Reported |

| 20% Functionalized DCPD (14% TEGDMA) | 60 vol% total filler | 110.6 ± 12.1 | 103.5 ± 10.8 | Not Reported |

Engineering of Surface Chemistry for Specific Biological Interactions

Beyond improving mechanical properties, the surface chemistry of calcium hydrogen phosphate dihydrate can be engineered to elicit specific biological responses. This is particularly relevant for applications in bone tissue engineering and for coatings on metallic implants to enhance their biocompatibility and osteointegration. nih.govmdpi.comnih.gov

The goal of surface functionalization is to create a bioactive surface that promotes favorable cell-material interactions, such as the proliferation and differentiation of osteoblast-like cells. nih.gov Various techniques can be employed to modify the surface of calcium phosphate materials, including chemical treatments that can induce bioactive characteristics. nih.gov

For instance, the surface of tricalcium phosphate (TCP) can be activated by treatment with dilute aqueous phosphoric acid, leading to the formation of a calcium hydrogen phosphate dihydrate layer on the surface. nih.gov This modified surface can then react with other molecules. While mechanical properties were not always improved in such composites, scanning electron microscopy has indicated better interfacial phase interaction between the modified filler and a polymer matrix. nih.gov

Another approach involves the use of coupling agents, such as hexamethylene diisocyanate (HMDI), which can react with the hydroxyl groups present on the surface of calcium hydrogen phosphate to form covalent bonds. nih.gov This method has been shown to successfully graft HMDI onto the surface of the particles. nih.gov

In the context of implant coatings, calcium phosphate coatings, including those composed of dicalcium phosphate dihydrate, can be applied to metallic substrates like titanium alloys (e.g., Ti6Al4V) and magnesium alloys. nih.govcityu.edu.hk These coatings can improve the corrosion resistance of the underlying metal and promote the formation of a bone-like apatite layer at the interface between the implant and the surrounding bone tissue, leading to long-term stability. mdpi.comcityu.edu.hk The characteristics of these coatings, such as roughness and composition, can be tailored by adjusting the coating technique and parameters. nih.gov

The porosity of calcium phosphate coatings also plays a significant role in their bioactive behavior. mdpi.com Microporosity can enhance protein adsorption and the resorption rate of the coating, while macroporosity can support the ingrowth of bone tissue. mdpi.com By controlling these surface properties, it is possible to design materials that actively guide the process of tissue regeneration.

| Surface Modification Technique | Substrate/Material | Intended Biological Interaction/Outcome | Key Findings |

|---|---|---|---|

| Phosphoric Acid Treatment | Tricalcium Phosphate (TCP) particles | Improved interfacial compatibility with biodegradable polymers | Formation of a calcium hydrogen phosphate dihydrate surface layer; improved interfacial phase interaction observed via SEM. nih.gov |

| Hexamethylene Diisocyanate (HMDI) Grafting | Calcium Hydrogen Phosphate powder | Covalent bonding with polymers | Successful surface modification with up to 5.6 wt% of HMDI grafted onto the surface. nih.gov |

| Biomimetic Calcium Phosphate Coating | Ti6Al4V alloy | Enhanced osteoconductive properties | Coatings composed of nanosized platelets forming spherical aggregates; improved proliferation of human osteoblasts. nih.gov |

| Hydrothermal Treatment | Magnesium Alloy | Improved corrosion resistance and biocompatibility | Formation of a biphasic calcium phosphate coating that improves compactness and interface continuity. cityu.edu.hk |

Fundamental Studies of Crystallization Kinetics and Growth Mechanisms of Calcium Hydrogen Phosphate Dihydrate

Nucleation Phenomena and Growth Rate Determination

The initial step in the formation of calcium hydrogen phosphate (B84403) dihydrate crystals is nucleation, which can proceed through different pathways depending on the surrounding conditions. Following nucleation, the crystals grow through the addition of ions from the solution, a process that can be described by specific kinetic models.

The formation of a new phase, such as calcium hydrogen phosphate dihydrate from a supersaturated solution, begins with nucleation. This process can be categorized into two primary pathways: homogeneous and heterogeneous nucleation. Homogeneous nucleation occurs in a pure solution without the influence of foreign particles, requiring a higher energy barrier to be overcome. researchgate.netwikipedia.org In contrast, heterogeneous nucleation is initiated on the surface of foreign substrates, such as impurities or existing crystals, which lowers the activation energy required for nucleus formation. researchgate.netnih.gov Consequently, heterogeneous nucleation is generally a more rapid process than homogeneous nucleation. researchgate.net

In the context of calcium hydrogen phosphate dihydrate, the presence of a substrate or seed crystals promotes heterogeneous nucleation, reducing the induction time for crystallization compared to spontaneous nucleation from a clear solution. nih.gov The promotion of heterogeneous nucleation by certain proteins, for example, indicates a reduction in the interfacial tension between the calcium phosphate solution and the forming nucleus. nih.gov Studies have shown that in controlled in vitro systems without seed crystals, no significant homogeneous nucleation of calcium hydrogen phosphate dihydrate occurs in metastable solutions, highlighting the importance of heterogeneous pathways in its formation under these conditions. nih.gov

Once stable nuclei have formed, they grow into larger crystals. The kinetics of this growth can often be described by mechanisms such as spiral growth. researchgate.net The spiral growth model is applicable to the crystallization of calcium hydrogen phosphate dihydrate and involves the propagation of steps originating from screw dislocations on the crystal surface. The rate constants associated with these spiral mechanisms are influenced by factors such as the partial dehydration of cations and the surface tension of the crystal. researchgate.net

The growth of calcium hydrogen phosphate dihydrate crystals is known to occur primarily along the (020) crystallographic plane. mdpi.comresearchgate.net The morphology of the resulting crystals, whether platy or needle-like, is dependent on the pH of the medium during precipitation. researchgate.net Platy crystals are typically formed in slightly acidic conditions (pH ≈ 5), while needle-like crystals are favored at a higher pH (6.5–7). researchgate.net

Modulators of Crystallization Processes

The crystallization of calcium hydrogen phosphate dihydrate is highly sensitive to the chemical environment. The composition of the solution, including ionic strength and the presence of specific ions or organic molecules, can significantly influence the nucleation and growth pathways. Furthermore, external physical fields can be employed to direct the alignment of the growing crystals.

The composition of the solution, including factors like supersaturation, the ratio of calcium to phosphate ions, and ionic strength, plays a critical role in determining the crystallization kinetics of calcium hydrogen phosphate dihydrate. nih.govup.pt Variations in these parameters can lead to different nucleation pathways and crystal morphologies. For instance, the rate of calcium addition to a phosphate solution has been shown to influence the final crystalline phase, with dicalcium phosphate dihydrate forming at slower addition rates and lower pH. uni-hannover.de

The growth of calcium hydrogen phosphate dihydrate crystals can be significantly inhibited by the presence of certain ions and organic molecules. Magnesium, for example, is known to inhibit both the nucleation and growth of calcium phosphates. nih.gov While it has a minimal effect on the formation of more soluble phases like brushite, it can stabilize amorphous calcium phosphate and inhibit the transformation of this compound to other calcium phosphate phases. nih.govmdpi.com The presence of magnesium in concentrations of 0.01–0.03 g/l has been found to decrease the crystallinity of calcium phosphates. nih.gov

A variety of organic additives, including medicinal plant extracts, have been shown to inhibit the growth of calcium hydrogen phosphate dihydrate crystals. These extracts often contain bioactive compounds that interfere with the crystallization process. The inhibitory effect is typically concentration-dependent, with higher concentrations of the extract leading to a greater reduction in crystal size and mass.

Below is a data table summarizing the inhibitory effects of various medicinal plant extracts on the in vitro growth of calcium hydrogen phosphate dihydrate crystals:

| Inhibitor (Medicinal Plant Extract) | Concentration | Effect on Crystal Growth | Reference |

| Aegle marmelos (leaves) | Increasing concentrations | Decrease in total mass of grown crystals. | researchgate.net |

| Costus igneus (aqueous extract) | 0.15% to 1.00% (w/v) | Reduction in the weight of formed crystals from 2.03 g to as low as 0.03 g (stem extract). | researchgate.net |

| Ficus religiosa (leaves) | 100% aqueous extract | Significant reduction in crystal growth (>50% inhibition rate). | heraldopenaccess.us |

| Tribulus terrestris | Aqueous extract | Appreciable inhibition of crystal growth. | nih.gov |

| Bergenia ligulata | Aqueous extract | Appreciable inhibition of crystal growth. | nih.gov |

| Zea mays L (acetonic extract) | 1 g/l | Total inhibition of crystalline aggregation. | ekb.eg |

| Zizyphus lotus (methanolic extract) | 1 g/l | Total inhibition of crystalline aggregation. | ekb.eg |

This table is interactive. Click on the headers to sort the data.

The application of external fields, such as magnetic fields, can be used to control the orientation of calcium hydrogen phosphate dihydrate crystals during their formation. This is due to the magnetocrystalline anisotropy of the material, which causes the crystals to align themselves in a preferred orientation within the magnetic field. nih.gov

Studies have demonstrated that a magnetic field can successfully induce crystal alignment in polycrystalline calcium hydrogen phosphate dihydrate. acs.orgheraldopenaccess.us The degree of alignment is dependent on the strength of the magnetic field. For instance, an increase in the intensity ratio of the (121) against the (020) X-ray diffraction peaks has been observed on the surface perpendicular to the magnetic field as the field strength is intensified. acs.orgheraldopenaccess.us This indicates a preferential alignment of the crystals under the influence of the magnetic field. The application of a pulsed electromagnetic field has also been shown to significantly impact the rotation and orientation of crystals. nih.gov

The following table presents data on the effect of magnetic field strength on the crystal alignment of a paramagnetic material, illustrating the principle that can be applied to calcium hydrogen phosphate dihydrate:

| Magnetic Field Parameter | Value | Effect on Crystal Orientation | Reference |

| Magnetic Flux Density | 1 T | Complete crystal rotation within 1 second. | nih.gov |

| Magnetic Flux Density | 50 mT | Complete crystal rotation in 186 seconds. | nih.gov |

| Pulse Duty Cycle | 40% | 13° rotation of the (111) crystal plane toward the magnetic field. | nih.gov |

| Pulse Duty Cycle | 20% | 3° rotation of the (111) crystal plane toward the magnetic field. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Control over Crystal Morphology and Microstructure

The ability to control the crystal morphology and microstructure of calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), also known as this compound, is of significant scientific and practical importance. The chemical reactivity and functional properties of this compound are strongly dependent on its surface characteristics, making morphology a key factor for its application as a biomaterial or as a precursor for other calcium phosphate bioceramics tandfonline.com. Researchers have extensively investigated various parameters that influence the crystallization process to tailor the size, shape, and orientation of this compound crystals.

Key factors that have been shown to effectively control the morphology and microstructure of calcium hydrogen phosphate dihydrate include the initial pH of the solution, the concentrations of calcium and phosphate ions, and the presence of various organic and inorganic additives.

Influence of pH and Ion Concentration

The pH of the aqueous solution and the initial concentrations of calcium (Ca²⁺) and phosphate (HPO₄²⁻) ions are critical parameters that govern the supersaturation of the solution and, consequently, the nucleation and growth rates of this compound crystals tandfonline.comtdl.org. Studies have demonstrated a strong correlation between these parameters and the resulting crystal morphology.

An increase in either the initial pH or the ion concentration can lead to a transformation in the crystal structure from petal-like to plate-like morphologies tandfonline.com. At lower pH and slower calcium addition rates, dicalcium phosphate dihydrate (DCPD) is typically formed uni-hannover.deacs.org. Specifically, at a pH of 7.3, slow addition rates result in platelet-like crystals, while faster addition rates lead to more rounded, shapeless aggregated particles acs.org. The transition between different morphologies can be mapped to create morphology phase diagrams, which serve as a guide for synthesizing DCPD particles with desired shapes tandfonline.com.

Effect of Additives

Small Molecules:

Amino Acids: Simple amino acids like aspartic acid and glutamic acid have shown no significant effect on the growth rate or morphology of DCPD crystals acs.org.

Citrate (B86180): Citrate ions, which contain three carboxyl groups, act as inhibitors of calcium phosphate crystallization. They retard DCPD crystal growth and induce the formation of rod-like crystals with a well-developed (010) face, indicating adsorption on the lateral faces of the crystal, likely through electrostatic interactions with exposed calcium ions acs.orgnih.gov.

Phosphorus-Containing Compounds:

Hexaammonium Tetrapolyphosphate (HATP): Similar to citrate, HATP also retards crystal growth and promotes the formation of rod-like crystals by adsorbing onto the lateral faces. It is noted to be a more effective inhibitor than citrate acs.org.

Polyphosphates, Phosphonates, and Phytate: These compounds have been studied for their inhibitory effects on DCPD crystal growth on seed crystals cdnsciencepub.com. Calcium phytate, for instance, specifically adsorbs on the dominant (010) face, inhibiting crystallization acs.orgscientific.nethuji.ac.il.

Polyelectrolytes and Macromolecules:

Polyaspartic Acid (PASP): This polyelectrolyte also shows a specific interaction with the dominant (010) crystal face, inhibiting the crystallization of DCPD. The incorporation of PASP into the crystals can result in a leaf-like appearance scientific.nethuji.ac.il.

Other Polyelectrolytes: Poly-l-glutamic acid and poly-l-lysine have also been investigated for their effects on calcium phosphate crystallization scientific.nethuji.ac.il.

Inorganic Ions and Other Additives:

Magnesium: Magnesium ions are known to inhibit the growth of this compound and can also stabilize it against dissolution nih.gov.

Graphene Oxide (GO): The use of graphene oxide sheets as a substrate can influence the nucleation and growth of this compound crystals. Nucleation is proposed to occur via the attraction of calcium ions to the GO surface, followed by the bonding of phosphate ions. The resulting this compound particles have been observed to be plate-shaped elsevier.es.

The following table summarizes the effects of various parameters and additives on the morphology of calcium hydrogen phosphate dihydrate crystals.

| Parameter/Additive | Concentration Range | Observed Effect on Crystal Morphology | Reference |

|---|---|---|---|

| Increasing Initial pH | - | Transformation from petal-like to plate-like structures. | tandfonline.com |

| Increasing Ion Concentration (Ca²⁺, HPO₄²⁻) | - | Transformation from petal-like to plate-like structures. | tandfonline.com |

| Aspartic Acid | 3 × 10⁻⁵ to 5 × 10⁻⁴ mol dm⁻³ | No significant effect on growth or morphology. | acs.org |

| Glutamic Acid | 3 × 10⁻⁵ to 5 × 10⁻⁴ mol dm⁻³ | No significant effect on growth or morphology. | acs.org |

| Citrate Ions | 1 × 10⁻⁵ to 5 × 10⁻⁴ mol dm⁻³ | Retarded crystal growth; formation of rod-like crystals with a well-developed (010) face. | acs.org |

| Hexaammonium Tetrapolyphosphate (HATP) | - | Retarded crystal growth; formation of rod-like crystals with a well-developed (010) face. More effective than citrate. | acs.org |

| Calcium Phytate | - | Inhibited crystallization by specific adsorption on the dominant (010) face. | acs.orgscientific.nethuji.ac.il |

| Polyaspartic Acid (PASP) | - | Inhibited crystallization by specific interaction with the dominant (010) face; resulted in a leaf-like appearance. | scientific.nethuji.ac.il |

| Magnesium | - | Acts as a growth inhibitor. | nih.gov |

| Graphene Oxide (GO) | - | Promotes nucleation leading to plate-shaped particles. | elsevier.es |

Phase Transformations and Stability Dynamics of Calcium Hydrogen Phosphate Dihydrate

Mechanistic Investigations of Conversion to Other Calcium Phosphate (B84403) Phases

The conversion of DCPD to other calcium phosphate phases is a complex process governed by dissolution and recrystallization phenomena. researchgate.net This transformation is pivotal in the context of bone cements, where DCPD can act as a precursor to the more stable hydroxyapatite (B223615). unt.edu

The transformation of DCPD to hydroxyapatite (HAp), the primary mineral component of bone, is a thermodynamically driven process that proceeds through a dissolution-precipitation mechanism. researchgate.net In aqueous environments, particularly under physiological conditions (pH ~7.4), DCPD is more soluble than HAp. unt.edu This difference in solubility creates a driving force for the dissolution of DCPD, leading to a supersaturated solution with respect to HAp, from which HAp then nucleates and grows.

10CaHPO₄·2H₂O → Ca₁₀(PO₄)₆(OH)₂ + 4H₃PO₄ + 18H₂O

This transformation is influenced by several factors, including pH, temperature, and the presence of other ions. The rate of conversion is typically slow, and the process involves the initial dissolution of the DCPD crystals, followed by the heterogeneous nucleation of HAp on the surface of the remaining DCPD or other available substrates. researchgate.net The newly formed HAp crystals then grow at the expense of the dissolving DCPD.

Research has shown that the morphology of the resulting HAp can be influenced by the reaction conditions. For instance, hydrothermal processing of DCPD with calcium hydroxide (B78521) at varying temperatures (100, 150, and 200 °C) has been demonstrated to produce HAp with different morphologies. researchgate.net The transformation rate increases with temperature, as confirmed by X-ray diffraction (XRD) analysis. researchgate.net

Table 1: Influence of Temperature on DCPD to HAp Transformation

| Temperature (°C) | Resulting Phase | Morphological Characteristics |

| 100 | Hydroxyapatite | - |

| 150 | Hydroxyapatite | - |

| 200 | Hydroxyapatite | Hexagonal columnar crystals |

Data synthesized from research on hydrothermal transformation of DCPD. researchgate.net

Under specific conditions, DCPD can also transform into other calcium phosphate phases, such as octacalcium phosphate (OCP) and dicalcium phosphate anhydrous (DCPA).

Octacalcium Phosphate (OCP): OCP is often considered a precursor phase to HAp in biological mineralization. The transformation of DCPD to OCP can occur in certain solution compositions and pH ranges. For example, immersing DCPD powders in Dulbecco's Modified Eagle Medium (DMEM) at 36.5 °C has been shown to result in the formation of OCP. researchgate.net This transformation is significant as OCP is structurally similar to HAp and can readily convert to it. The mechanism also involves a dissolution-precipitation process, where DCPD dissolves and OCP precipitates. researchgate.net

Dicalcium Phosphate Anhydrous (DCPA): DCPA, also known as monetite, is the anhydrous form of dicalcium phosphate. The conversion of DCPD to DCPA is primarily a dehydration process. rsc.org This transformation can be induced by heating. Thermogravimetric analysis shows that DCPD transforms to DCPA at around 180°C with a significant weight loss due to the removal of water molecules. scispace.com The dehydration process can occur in multiple steps and may involve the formation of an amorphous phase before the crystalline DCPA is formed. rsc.org The conversion can also be achieved in an aqueous medium by heating a slurry of DCPD, particularly after adjusting the pH with acid. google.com

Table 2: Transformation Pathways of Calcium Hydrogen Phosphate Dihydrate

| Initial Phase | Transformation Condition | Resulting Phase(s) |

| DCPD | Aqueous solution, physiological pH | Hydroxyapatite (HAp) |

| DCPD | Immersion in DMEM solution at 36.5°C | Octacalcium Phosphate (OCP) |

| DCPD | Heating to ~180°C | Dicalcium Phosphate Anhydrous (DCPA) |

| DCPD | Heating in aqueous acidic slurry | Dicalcium Phosphate Anhydrous (DCPA) |

Mechanistic Studies of Phase Transitions

The phase transitions of DCPD are fundamentally governed by dissolution, nucleation, and crystal growth mechanisms, which are sensitive to the surrounding environmental conditions.

The transformation of DCPD to more stable phases like HAp and OCP is initiated by the dissolution of the DCPD lattice. researchgate.net This process releases calcium and phosphate ions into the solution, increasing their concentration. When the ion activity product in the solution exceeds the solubility product of a more stable phase (e.g., HAp or OCP), nucleation of the new phase can occur.

Nucleation can be either homogeneous (occurring spontaneously in the solution) or heterogeneous (occurring on a pre-existing surface). In the case of DCPD transformation, heterogeneous nucleation on the surface of the dissolving DCPD crystals is a common pathway. researchgate.net Once stable nuclei are formed, they grow by the continuous addition of ions from the solution, which is sustained by the ongoing dissolution of the more soluble DCPD. The kinetics of this process are influenced by factors that affect dissolution rates (e.g., pH, temperature, particle size) and nucleation/growth rates (e.g., degree of supersaturation, presence of inhibitors or promoters). unt.edu

Environmental conditions play a critical role in directing the transformation of DCPD. The presence of carbon dioxide, which in aqueous solution exists in equilibrium with carbonic acid and carbonate/bicarbonate ions, can significantly influence the final product. When DCPD transforms in the presence of carbonate ions, a carbonate-substituted hydroxyapatite (CHA) can be formed. scispace.comscispace.com This is particularly relevant in biological systems where carbonate is abundant. The incorporation of carbonate into the apatite lattice affects its crystallinity and solubility. scispace.com

The transformation of DCPD in simulated body fluid (SBF), which contains carbonate ions, leads to the formation of a poorly crystalline carbonated apatite. scispace.com The mechanism involves the hydrolysis of DCPD, where the surface of the crystals is converted to a carbonated, calcium-deficient hydroxyapatite. scispace.com

Factors Governing Phase Stability and Conversion Kinetics

The stability of DCPD and the kinetics of its conversion to other phases are governed by a multitude of interconnected factors.

pH: The pH of the solution is a primary determinant of the relative stability of calcium phosphate phases. DCPD is more stable in acidic conditions (pH 2-6), while HAp is the most stable phase at physiological and alkaline pH. researchgate.net The rate of hydrolysis of DCPD to HAp increases with increasing pH.

Temperature: Temperature affects both the solubility of the different calcium phosphate phases and the kinetics of the transformation reactions. As previously mentioned, increasing the temperature generally accelerates the conversion of DCPD to HAp and is essential for the dehydration to DCPA. researchgate.netscispace.com

Ionic Composition of the Solution: The presence of various ions in the solution can significantly impact the transformation process. For instance, magnesium ions are known to inhibit the transformation of DCPD to HAp. nih.gov Conversely, the presence of carbonate ions can lead to the formation of carbonated apatite. scispace.com

Supersaturation: The degree of supersaturation of the solution with respect to the forming phase is the driving force for nucleation and growth. The rate of DCPD dissolution influences the level of supersaturation that can be achieved.

Solid-State Characteristics: The physical characteristics of the initial DCPD, such as particle size and crystallinity, can also affect the conversion kinetics. Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution and transformation rates. unt.edu

Table 3: Summary of Factors Influencing DCPD Transformation

| Factor | Influence on DCPD Stability and Conversion |

| pH | DCPD is more stable at acidic pH. Higher pH favors conversion to HAp. |

| Temperature | Higher temperatures generally increase the rate of conversion to HAp and are required for dehydration to DCPA. |

| Ionic Composition | Certain ions can inhibit (e.g., Mg²⁺) or promote specific transformations (e.g., CO₃²⁻ to CHA). |

| Supersaturation | The driving force for the nucleation and growth of more stable phases. |

| Particle Size | Smaller particles can lead to faster dissolution and transformation rates. |

Effects of Temperature and Time

The thermal stability of calcium hydrogen phosphate dihydrate is a critical parameter that dictates its transformation into other calcium phosphate phases. The process of thermal dehydration is not a simple, single-step event but rather a complex series of partially overlapping steps. The initial stages of water loss from the crystal structure can commence at temperatures as low as 80°C, leading to the formation of an amorphous phase. netzsch.com

The rate at which the temperature is increased plays a significant role in the transformation process. Slower heating rates tend to result in the formation of more of this amorphous phase due to a more gradual, non-linear dehydration process. researchgate.net This amorphous phase is essentially a highly disordered monetite (anhydrous calcium hydrogen phosphate) that has trapped free water within its structure. researchgate.net While the primary conversion temperature to anhydrous calcium hydrogen phosphate (monetite, DCPA) is generally cited as being around 220°C, this transformation can occur at lower temperatures if the exposure to heat is prolonged. researchgate.net

Further heating of the material leads to more complex transformations. In situ high-temperature X-ray diffraction has revealed that the progressive heating of calcium hydrogen phosphate dihydrate in air results in a heterogeneous mixture of anhydrous calcium hydrogen phosphate and an amorphous calcium phosphate. This amorphous phase can appear at temperatures as low as approximately 160°C and can persist up to 375°C. researchgate.net At temperatures of 375°C and above, the amorphous calcium pyrophosphate material begins to crystallize into its gamma-polymorph (γ-CPP), which can then transform into the beta-polymorph (β-CPP) at even higher temperatures. researchgate.net

The kinetics of this dehydration process are crucial for predicting the long-term stability of calcium hydrogen phosphate dihydrate under various storage conditions. Kinetic analysis allows for the simulation of the dehydration process over extended periods. For instance, at a storage temperature of 30°C, a mass loss of over 3% can be predicted after six months, while at 50°C, this loss can exceed 5% within the same timeframe. netzsch.com

Table 1: Temperature-Dependent Phase Transformations of Calcium Hydrogen Phosphate Dihydrate

| Temperature Range (°C) | Time | Resulting Phases | Observations |

| ~80°C | Varies | Amorphous Calcium Phosphate | Start of surface and structural water loss. netzsch.com |

| ~160°C | Varies | Anhydrous Calcium Hydrogen Phosphate (DCPA) + Amorphous Calcium Phosphate | Appearance of a persistent amorphous phase alongside the anhydrous form. researchgate.net |

| 200-220°C | Varies | Anhydrous Calcium Hydrogen Phosphate (DCPA) | General conversion temperature, though can occur lower with prolonged exposure. researchgate.net |

| ≥ 375°C | Varies | γ-Calcium Pyrophosphate (γ-CPP) → β-Calcium Pyrophosphate (β-CPP) | Crystallization of the amorphous phase into pyrophosphate polymorphs. researchgate.net |

Role of Impurity Ions in Solution

The stability and phase transformation of calcium hydrogen phosphate dihydrate in solution are significantly influenced by the presence of various impurity ions. These ions can affect crystallization kinetics, crystal morphology, and the transformation to other calcium phosphate phases.

The presence of specific cations and anions can also direct the transformation pathway. For example, in a solution containing phosphate ions, calcium hydrogen phosphate dihydrate blocks can be converted to octacalcium phosphate while maintaining their macroscopic structure. mdpi.com Conversely, in a calcium-containing solution, the transformation tends to favor the formation of hydroxyapatite along with anhydrous dicalcium hydrogen phosphate. mdpi.com

The effects of various ions on the crystallization of structurally related calcium sulfates can provide insights into potential effects on calcium hydrogen phosphate dihydrate. For instance, ions such as Al³⁺ have been observed to decrease the induction time for crystallization and increase growth efficiency in some systems. On the other hand, Mg²⁺ tends to increase the induction time and decrease growth efficiency. acs.org Phosphate and strontium ions have been identified as having some of the most significant effects on the crystallization kinetics of calcium sulfate (B86663) dihydrate. researchgate.netsci-hub.st

Table 2: Influence of Impurity Ions on Calcium Hydrogen Phosphate Dihydrate Dynamics

| Impurity Ion/Molecule | Effect | Mechanism of Action |

| Anionic Surfactants | Inhibition of crystallization, altered morphology | Electrostatic adsorption on crystal faces. researchgate.net |

| Phosphate (PO₄³⁻) | Promotes transformation to Octacalcium Phosphate | May involve the formation of an intermediate phase with a Ca/P ratio lower than 1.0. mdpi.com |

| Calcium (Ca²⁺) | Promotes transformation to Hydroxyapatite and Anhydrous Dicalcium Hydrogen Phosphate | Alters the local supersaturation and drives the formation of more stable calcium phosphate phases. mdpi.com |

| Strontium (Sr²⁺) | Significant effect on crystallization kinetics | Potential for substitution or adsorption, influencing crystal growth. researchgate.netsci-hub.st |

Influence of Amorphous Precursor Phases

Amorphous calcium phosphate (ACP) often serves as a transient precursor phase in the formation of crystalline calcium phosphates, including calcium hydrogen phosphate dihydrate. The properties and transformation of this amorphous phase are pivotal in determining the final crystalline product.

The presence of an amorphous precursor can facilitate the formation of specific crystalline phases that might not form under other conditions. For example, amorphous calcium hydrogen phosphate (ACHP) has been identified as an essential precursor for the crystallization of dicalcium phosphate monohydrate (DCPM) in environments with low water content. nih.gov This highlights the role of the amorphous phase in navigating complex crystallization pathways.

The dissolution rate of the amorphous precursor is a key factor in the formation and stability of calcium hydrogen phosphate dihydrate. When amorphous calcium phosphate is introduced into a phosphate solution, its gradual dissolution can lead to a slow increase in the local calcium concentration. Once the solution becomes supersaturated with respect to calcium hydrogen phosphate dihydrate, it will begin to precipitate. In this context, the amorphous calcium phosphate acts as a calcium reservoir, and factors that inhibit its dissolution can promote the precipitation and subsequent stability of calcium hydrogen phosphate dihydrate. capes.gov.br

The use of amorphous calcium phosphate as a starting material is also a strategy in the formulation of certain calcium phosphate cements. Cements based on amorphous calcium phosphate and dicalcium phosphate dihydrate can exhibit fast resorption rates. scispace.com This is often attributed to the high specific surface area of the nanocrystalline apatitic product that forms during the hardening process. scispace.com

Table 3: Role of Amorphous Precursor Phases in the Formation of Calcium Hydrogen Phosphate Dihydrate

| Amorphous Precursor | Transformation Condition | Resulting Crystalline Phase(s) | Key Influence |

| Amorphous Calcium Hydrogen Phosphate (ACHP) | Water-poor environments | Dicalcium Phosphate Monohydrate (DCPM) | Essential for the formation of the monohydrate phase. nih.gov |

| Amorphous Calcium Phosphate (ACP) | Phosphate solutions at physiological pH | Dicalcium Phosphate Dihydrate (DCPD) | Acts as a calcium reservoir, with its dissolution rate controlling the precipitation of DCPD. capes.gov.br |

| Amorphous Calcium Phosphate (ACP) with Dicalcium Phosphate Dihydrate (DCPD) | Cement setting reaction | Nanocrystalline Apatite | Leads to fast-resorbing cement formulations. scispace.com |

Solubility Equilibria and Ion Pair Complexation in Calcium Hydrogen Phosphate Dihydrate Systems

pH-Dependent Solubility Behavior in Aqueous and Simulated Biological Fluids

The solubility of calcium hydrogen phosphate (B84403) dihydrate is markedly dependent on the pH of the surrounding aqueous medium. Generally, its solubility increases as the pH decreases. nih.gov This behavior is attributed to the protonation of the phosphate ions in solution, which shifts the dissolution equilibrium.

Studies have shown that the dissolution rate of calcium phosphates, including the dihydrate form, decreases significantly as the pH of the dissolution fluid increases. bohrium.com The solubility isotherm for CaHPO₄·2H₂O has been determined at physiological temperature (37.5 °C) over a pH range of 3.5 to 6.8. nih.govnist.gov The calculated ionic activity product of calcium and hydrogen phosphate ions exhibits a parabolic relationship with pH, reaching a minimum near pH 5.0. nih.govnist.govoclc.org In more acidic conditions, specifically at pH values lower than 4.0, calcium hydrogen phosphate dihydrate is more stable than hydroxyapatite (B223615), a less acidic and less soluble calcium phosphate phase. nih.gov However, other research suggests that below pH 4.2, it may exist as a metastable phase relative to hydroxyapatite. nih.gov

The kinetics of dissolution also present a complex pH dependency. In one study, the dissolution rate of calcium hydrogen phosphate dihydrate, when controlled mainly by volume diffusion, surprisingly showed a minimum at pH 5.0. sci-hub.ru This phenomenon is thought to be influenced by a combination of proton catalysis at lower pH values and the stoichiometry of the solution under more basic conditions. sci-hub.ru In simulated biological fluids, such as artificial saliva, the presence of other ions and biomolecules can further influence these solubility dynamics. mdpi.com

Below is a data table illustrating the solubility of CaHPO₄·2H₂O in the Ca(OH)₂-H₃PO₄-H₂O system at 37.5 °C at various pH levels.

Table 1: Solubility of Calcium Hydrogen Phosphate Dihydrate at 37.5 °C

| pH | Calcium Concentration (mol/L) | Phosphorus Concentration (mol/L) |

|---|---|---|

| 3.53 | 0.0216 | 0.0400 |

| 4.01 | 0.0075 | 0.0139 |

| 4.41 | 0.0039 | 0.0072 |

| 5.07 | 0.0019 | 0.0035 |

| 5.95 | 0.0012 | 0.0022 |

Data sourced from Moreno, E. C.; Gregory, T. M.; Brown, W. E. (1966). nih.govnist.govoclc.org

Thermodynamic Characterization of Calcium and Phosphate Ion-Pair Formation (e.g., [CaHPO₄]°, [CaH₂PO₄]⁺)

The activity of the [CaHPO₄]° ion pair is constant under saturation conditions with respect to CaHPO₄·2H₂O, while the activity of the [CaH₂PO₄]⁺ species varies directly with the activity of hydrogen ions. nih.govnist.gov By accounting for these two ion pairs, a pH-independent ionic activity product can be calculated, yielding a more consistent thermodynamic value. nih.gov

Thermodynamic studies have established stability and association constants for these ion pairs. At 37.5 °C, the stability constants for [CaHPO₄]° and [CaH₂PO₄]⁺ have been reported as 5.88 x 10² and 7.49, respectively. nih.govoclc.org More recent research has refined the ion association constants, confirming that the [CaHPO₄]⁰ ion pair is the dominant species in the pH range of approximately 6 to 10. d-nb.info The formation of these complexes is a thermodynamically favorable process. nih.gov

The following table summarizes the thermodynamic constants for ion-pair formation at physiological temperature.

Table 2: Thermodynamic Constants for Ion-Pair Formation at 37 °C

| Ion Pair | Type | Association Constant (Kₐ) | Standard Free Energy (ΔG) |

|---|---|---|---|

| [CaHPO₄]° | Neutral | 355 ± 62 | -14.0 kJ/mol |

Data sourced from McDowell, H.; Brown, W. E.; Sutter, J. R. (1971) nist.gov and L. B. Freeman et al. (2024). nih.gov

Impact of Physiological Ions and Biomolecules on Solubility and Speciation

The solubility and speciation of calcium hydrogen phosphate dihydrate in biological environments are further complicated by the presence of various physiological ions and biomolecules. These components can interact with the primary ions (Ca²⁺, HPO₄²⁻) or the solid surface, altering equilibrium and kinetic processes.

Ions such as magnesium (Mg²⁺) and zinc (Zn²⁺) can be incorporated into the calcium phosphate structure, leading to the formation of doped amorphous phases. mdpi.com The presence of magnesium, for example, can modulate cement properties in biomaterial applications. researchgate.net Thermodynamic modeling shows that the precipitation of magnesium-containing calcium phosphates can be thermodynamically advantageous. mdpi.com

Biomolecules also play a significant role. For instance, in the presence of the amino acid glycine, the concentration of incorporated dopant ions like magnesium and zinc in the precipitated solid phase can be reduced. mdpi.com This indicates that organic molecules can influence the chemical composition of the forming calcium phosphate phases. The formation of ion pairs and their relative concentrations are of considerable significance in understanding the state of calcium and phosphate in human serum. nih.govnist.gov

Biomedical Engineering and Regenerative Medicine Applications of Calcium Hydrogen Phosphate Dihydrate

Scaffold Design and Fabrication for Bone Tissue Engineering

Calcium hydrogen phosphate (B84403) dihydrate, also known as brushite, is a key biomaterial in bone tissue engineering due to its biocompatibility, osteoconductivity, and resorbability. nih.govnih.gov Its application in scaffold design is centered on creating structures that mimic the natural bone environment, promoting tissue regeneration.

Calcium phosphate cements (CPCs) based on calcium hydrogen phosphate dihydrate (DCPD) are self-setting materials that form a hardened structure in situ, adapting to the shape of bone defects. nih.govjst.go.jp The setting reaction typically involves the mixture of a calcium phosphate powder with an aqueous solution. researchgate.net A common formulation involves the reaction of tetracalcium phosphate (TTCP) with DCPD or dicalcium phosphate anhydrous (DCPA) to precipitate hydroxyapatite (B223615) (HA). nih.govjst.go.jp The use of DCPD is advantageous due to its higher solubility, which can lead to faster setting times compared to cements made with DCPA. nih.govnist.gov

The development of these cements focuses on optimizing their properties for clinical applications. For instance, incorporating a hardening accelerator like sodium phosphate can significantly reduce the setting time. nih.gov The paste's injectability, crucial for minimally invasive procedures, can be dramatically improved by adding gelling agents such as hydroxypropyl methylcellulose (HPMC). nih.gov Research has shown that these modifications can result in injectable and rapid-setting CPCs with mechanical properties, such as flexural strength and elastic modulus, that are comparable to cancellous bone and porous hydroxyapatite implants. nih.govnist.gov

Composite materials are also being developed to enhance the inherent brittleness and low strength of pure DCPD cements. nih.govmdpi.com These composites often involve reinforcing the cement matrix with polymers or other bioactive materials to improve mechanical performance and add specific biological functionalities. mdpi.com

Table 1: Properties of Developed Calcium Hydrogen Phosphate Dihydrate (DCPD) Cements

| Cement Composition | Additive | Setting Time (min) | Injectability (%) | Flexural Strength (MPa) | Reference |

| TTCP + DCPD | None | 17 ± 1 | 65 ± 12 | 4.2 ± 0.3 (at 30 min) | nih.gov, nist.gov |

| TTCP + DCPA | None | 82 ± 6 | - | 0 (at 30 min) | nih.gov, nist.gov |

| TTCP + DCPD | 0.2 mol/L Sodium Phosphate | 15 ± 1 | Decreased | - | nih.gov |

| TTCP + DCPD | 1% HPMC | - | 98 ± 1 | - | nih.gov |

| TTCP + DCPA | 1% HPMC | - | 99 ± 1 | - | nih.gov |

Osteoconductivity, the ability of a material to support bone growth on its surface, is a well-established property of calcium phosphate-based biomaterials, including DCPD. nih.govpocketdentistry.com Their chemical similarity to the mineral phase of bone allows them to act as a scaffold for new bone formation. nih.govnih.gov The surface of these materials can interact with extracellular fluids, leading to ionic exchanges and the formation of a biological apatite layer that bonds directly to the bone tissue. pocketdentistry.comnih.gov

Osteoinductivity is the ability of a material to induce the differentiation of progenitor cells into bone-forming cells. While many calcium phosphates are considered osteoconductive, some formulations have demonstrated osteoinductive potential. nih.govnih.gov For instance, studies on biphasic calcium phosphate (BCP) ceramics, which are composed of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), have shown that the release of calcium and phosphate ions from the more soluble TCP phase can stimulate osteogenic differentiation. pocketdentistry.comnih.gov

Research into DCPD-coated porous β-TCP granules has shown promising results for osteoinductivity. In vitro studies using adipose-derived mesenchymal stem cells (ADMSCs) demonstrated that these materials are biocompatible and can significantly enhance the expression of key osteogenic markers, including Bone Morphogenic Protein-2 (BMP-2), Runt-related transcription factor-2 (Runx2), and Osterix. jst.go.jpresearchgate.netnih.gov This indicates that the material actively promotes the differentiation of stem cells towards a bone-forming lineage.

The degradation and resorption of calcium hydrogen phosphate dihydrate in the body are crucial for its replacement by new bone tissue. nih.govmdpi.com These processes occur through a combination of passive dissolution and cell-mediated resorption. nih.govresearchgate.net

Cell-Mediated Resorption: The in vivo degradation process is also actively driven by cellular activity. nih.gov Macrophages and osteoclasts are key cells involved in this process. nih.govresearchgate.net The material can disintegrate into smaller particles, which are then phagocytosed by macrophages. nih.gov Osteoclasts can also resorb the material by creating an acidic microenvironment that demineralizes the cement matrix. nih.govresearchgate.net

The anhydrous form of DCPD, monetite (dicalcium phosphate anhydrous), has been shown to have a more predictable and sustained resorption profile in vivo compared to this compound. researchgate.net This is primarily because monetite does not undergo the same phase conversion to less soluble apatites, allowing for a more continuous resorption that is coupled with new bone formation. nih.govresearchgate.net

To overcome the inherent brittleness and low mechanical strength of DCPD cements, they are often combined with polymeric matrices to form composites. nih.govnih.govmdpi.com This approach aims to create scaffolds with mechanical properties suitable for load-bearing applications in bone tissue engineering. mdpi.comnih.gov

Poly(propylene fumarate) (PPF): PPF is a biodegradable and cross-linkable polyester that has been successfully used to reinforce DCPD cements. nih.govnih.gov By infiltrating a pre-set DCPD scaffold with a PPF solution and then curing it in situ, a strong composite material can be created. nih.gov This method has been shown to dramatically improve the mechanical properties of the scaffold.

Table 2: Mechanical Properties of PPF-Reinforced DCPD Composites

| Material | Flexural Strength (MPa) | Flexural Modulus (MPa) | Work of Fracture (J/m²) | Compressive Strength (3D Scaffold) (MPa) | Reference |

| DCPD Control | 1.80 ± 0.19 | 1073.01 ± 158.40 | 2.74 ± 0.78 | 0.31 ± 0.06 | nih.gov, nih.gov |

| PPF-DCPD Composite | 16.14 ± 1.70 | 1303.91 ± 110.41 | 249.21 ± 81.64 | 7.48 ± 0.77 | nih.gov, nih.gov |

The significant increase in strength and toughness makes these PPF-DCPD composites suitable for bone tissue engineering applications. nih.goviu.edu In vivo studies have shown that these composite scaffolds support the formation of new bone nodules with active osteoblasts. nih.gov

Chitosan and other polymers: Other polymers like chitosan have also been integrated with DCPD to create porous scaffolds. Increasing the concentration of DCPD in chitosan scaffolds has been shown to increase crystallinity and mechanical strength. nih.gov The addition of polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) microparticles to CPCs has also been investigated, showing an increase in compressive strength. nih.gov

Strategies in Dental Materials Science

In dentistry, calcium hydrogen phosphate dihydrate is incorporated into restorative materials for its potential to prevent secondary caries, which are cavities that form at the margins of existing fillings.

The primary mechanism by which DCPD-containing dental materials help prevent secondary caries is through the release of calcium and phosphate ions into the local oral environment. researchgate.netresearchgate.net This ion release is particularly beneficial in response to acidic challenges produced by oral bacteria. researchgate.net

When the pH in the oral cavity drops due to bacterial acid production, the demineralization of tooth enamel and dentin is initiated. The release of calcium and phosphate ions from the restorative material can counteract this process in several ways:

Neutralization: The released ions can help to buffer the acidic environment, raising the pH and reducing the driving force for demineralization. researchgate.net

Remineralization: The increased concentration of calcium and phosphate ions in the saliva and at the tooth-restoration interface promotes the remineralization of demineralized tooth structure. balkandentaljournal.comnist.gov

Formation of Fluorapatite: When fluoride ions are also present, either released from the restorative material or from other sources like toothpaste, they can co-precipitate with calcium and phosphate to form fluorapatite on the tooth surface. balkandentaljournal.comtandfonline.com Fluorapatite is more resistant to acid attack than the natural hydroxyapatite of the tooth, thus providing enhanced protection against future caries. balkandentaljournal.comresearchgate.net

The rate and extent of ion release can be influenced by several factors, including the concentration of DCPD in the material and the frequency of exposure to an aqueous environment. nih.gov Studies have shown that composites containing DCPD can provide a sustained release of calcium and phosphate ions, contributing to a long-term protective effect. researchgate.net

Application in Resin-Based Composites for Dental Restoration

Calcium hydrogen phosphate dihydrate (DCPD), also known as this compound, is incorporated into resin-based composites for dental restorations to impart bioactive properties. These "smart" materials are designed to combat secondary caries, a primary reason for the failure of dental restorations, by releasing calcium and phosphate ions into the surrounding tooth structure. This ion release helps to neutralize acidic challenges from bacteria and promote the remineralization of demineralized enamel and dentin at the restoration margins.

The inclusion of calcium phosphate fillers, such as DCPD, aims to create a restorative material that not only replaces lost tooth structure but also actively participates in its preservation. Research has shown that resin composites containing various calcium phosphates can release calcium (Ca²⁺) and phosphate (PO₄³⁻) ions, which are essential for forming new apatite mineral within demineralized dentin. mdpi.com However, a significant challenge lies in achieving this bioactivity without compromising the mechanical properties of the composite. Early formulations of calcium phosphate-filled composites exhibited lower flexural strength compared to traditional glass-filled resins. nih.gov

To address this, researchers have explored the use of nano-sized particles of calcium phosphates, such as dicalcium phosphate anhydrous (DCPA), a related compound, to enhance the material's strength and ion release capabilities. nih.gov The particle size of the calcium phosphate filler has been identified as a crucial factor influencing the performance of the composite. acs.org Studies have also investigated different resin matrices to improve the stability and performance of these bioactive composites in the aqueous oral environment. nih.govresearchgate.net The goal is to develop a material with sufficient mechanical integrity to withstand chewing forces while providing a sustained release of ions for tooth remineralization. nih.govacs.org

Table 1: Properties of Resin-Based Composites Containing Calcium Phosphate Fillers

| Property | Finding | Source |

|---|---|---|

| Ion Release | Composites release calcium and phosphate ions, supersaturating the local environment to favor apatite precipitation. nih.gov | nih.gov |

| Mechanical Strength | Early versions had lower flexural strength; nano-fillers and whisker reinforcement are used to improve strength. nih.gov | nih.gov |

| Bond Strength | Shear bond strength of amorphous calcium phosphate (ACP) composites to dentin was found to be stable over time in water. nih.gov | nih.gov |

| Particle Size Effect | The size of the calcium phosphate filler particles influences the mechanical and remineralizing performance of the composite. acs.org | acs.org |

Promotion of Enamel and Dentin Remineralization

Calcium hydrogen phosphate dihydrate plays a significant role in strategies aimed at the remineralization of enamel and dentin. Tooth demineralization is the process of mineral loss from the hard tissues of the teeth, primarily caused by acids produced by plaque bacteria after consumption of dietary sugars. clinmedjournals.org Remineralization is the natural repair process where calcium and phosphate ions from saliva are deposited back into the demineralized tooth structure. wikipedia.orgtodaysrdh.com

DCPD is more soluble than hydroxyapatite, the main mineral component of enamel. nih.gov This property allows it to act as a source of calcium and phosphate ions that can diffuse into early carious lesions. Once inside the lesion, these ions can precipitate and form new mineral, effectively repairing the damaged enamel. The principle behind using calcium phosphates in oral care is to supplement the natural remineralization capacity of saliva by increasing the local concentration of these essential ions. nih.gov

Various calcium phosphate systems are utilized in oral care products for this purpose. These materials can act as crystal nuclei within the micropores of a lesion, attracting more calcium and phosphate from oral fluids to promote the regrowth of enamel crystals. nih.gov The effectiveness of remineralization depends on maintaining a state of supersaturation of calcium and phosphate ions at the tooth surface, which helps to drive the repair process. nih.gov While fluoride is a well-known agent that accelerates this process, non-fluoride approaches using biomimetic agents like calcium phosphates are an area of active research. nih.gov These extrinsic systems supply an external source of calcium and phosphate to rebuild the mineral structure of the tooth. nih.gov

Table 2: Mechanisms of Calcium Phosphate in Tooth Remineralization

| Mechanism | Description | Source |

|---|---|---|

| Ion Source | Provides a reservoir of calcium and phosphate ions to supplement saliva. nih.govnih.gov | nih.govnih.gov |